Journal Name:Journal of Plant Interactions
Journal ISSN:1742-9145
IF:4.029
Journal Website:http://www.tandfonline.com/toc/tjpi20/current
Year of Origin:2005
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:59
Publishing Cycle:
OA or Not:Yes
Retraction: Xu, L-F, Huang, L-N, Lu, Y-F, Chen, X-J. Luminescent In(III)-based coordination polymer for selectively sensing Cr2O72−, antibacterial and anti-inflammatory effect on the infectious abortion. Int J Chem Kintet. 2020;52:178–187. https://doi.org/10.1002/kin.21340.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-10-28 , DOI: 10.1002/kin.21617
The above article, published online on 25 December 2019 in Wiley Online Library (wileyonlinelibrary.com), has been retracted by agreement between the authors, the journal Editor-in-Chief, Craig Taatjes, and Wiley Periodicals, LLC. The retraction has been agreed following an investigation based on allegations raised by a third party and a request by the authors to retract. The authors stated that there are errors in the derivation of the theoretical model. Thus, the conclusions of the article are not considered reliable.
Detail
Phosphorus adsorption efficiency and characteristic analysis of basic oxygen furnace slag
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-06-13 , DOI: 10.1002/kin.21673
A large amount of furnace slag is produced from steelmaking every year. The resultant by-products will severely damage the natural environment and ecosystems if not treated properly. Businesses worldwide have thus been striving for slag recycling and solving various complex problems. In this study, basic oxygen furnace slag (BOFS) was regarded as an adsorbent to adsorb phosphate in water. In addition to a physical–chemical property analysis of the by-products, the present study explored the performance of basic oxygen furnace slag in adsorbing phosphorous (P) with different size settings, and observed the surface structure of fused basic oxygen furnace slag.The results revealed that free-state Ca accounts for the majority in basic oxygen furnace slag content, demonstrating the removal of nearly all phosphorous in water. The results of Fourier-transform infrared spectroscopy (FT-IR) on basic oxygen furnace slag with >200 mesh size revealed complex wave crests at the fingerprint region (570–980 cm−1). The result signifies that the basic oxygen furnace slag samples comprise strong Si─O and O─Si─O bonds within silicate minerals. Moreover, basic oxygen furnace slag samples with a particle size >200 mesh contain very high content of lime (CaO) (reaching 49.5%). This property fully demonstrates that basic oxygen furnace slag samples in a small particle size were more active as an aggregate. This study found that the Langmuir adsorption isotherm model (R2 = 0.997) is slightly better than the Freundlich adsorption isotherm model (R2 = 0.984), which shows that the process in which basic oxygen furnace slag adsorbs P is monolayer adsorption, and the adsorption energy is more uniformly distributed among BOFS samples. This study also found that basic oxygen furnace slag samples melted at 1200°C can effectively encapsulate some heavy metal pollutants and form stable glassy slag. The change proved that a fused basic oxygen furnace slag sample could effectively encapsulate heavy metal pollutants and formed glassy-state slag with high stability. This mechanism would reduce the likelihood of heavy metal leaching when basic oxygen furnace slag serves as a subgrade aggregate, permeable material, or concrete aggregate in the future.
Detail
Substituent effects in the tautomerization of imidic acids R−C(OH)=NH → R−C(O)NH2: Kinetic implications for the formation of peptide bonds in the interstellar medium
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-04-21 , DOI: 10.1002/kin.21642
A number of amides, RC(O)NH2, have been detected spectroscopically in the space between the stars. Naturally the study of how these are formed is an important question on the path of chemical evolution from the elements C, H, N, O, P, … to life because the so-called peptide-bond −C(O)−NH− is a key linkage in poly-amino acids or proteins. Both cyanides and water are abundant in the interstellar medium (ISM) and it has been suggested [J Phys Chem A. 2021;126:924-939] that these react on water–ice grains, catalyzed by acid H3O+, to form firstly imidic acids R−C≡ N + H2O → RC(OH)NH and subsequently to amides. Here we explore the kinetics in the gas-phase of the intramolecular tautomerization reaction of the imidic acids for R = H, HO, NC, H2N, HC(O), H3C, HOCH2, H2CCH,H3C(O), H2NCH2, C2H5, and CN, particularly at low temperatures where quantum mechanical small curvature and quantized reactant states tunneling are dominant. The most reactive imidic acid is H2NC(OH)NH which goes on to form urea, one of three known amides in the interstellar medium (ISM), which can self-react to form cytosine and uracil two canonical nucleobases in RNA. The thermochemistry (, , , { H T − H 0 } $\lbrace H_T-H_0\rbrace$ ) of the imidic acids and amides is also reported as well as the tautomerization of sulfur and phosphorus analogs HC(SH)NH and HC(OH)PH.
Detail
HO2•$_{2}^{\bullet }$+O3 → OH•+2O2 reaction: A potential source of vibrationally hot OH radicals in the atmosphere
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-06-12 , DOI: 10.1002/kin.21671
In the present work, using on-the-fly classical trajectory calculations along with quantum chemical computation, we have shown that HO 2 • $_{2}^{\bullet }$ +O3→ OH•+2O2 reaction can be a potential source of the vibrationally excited OH radical. The investigation suggests that OH radical will be majorly produced in ν=1 and ν=2 states. We have also shown that the vibrationally hot OH radical is key in interpreting the observed branching fraction of 16OH• in the gas phase experiment of Nelson and Zahniser (J. Phys. Chem. 1994, 98, 2101–2104). Lastly, we have discussed the atmospheric implications of title reaction by comparing it with other chemical reactions known to produce hot OH radical in the atmosphere.
Detail
Mathematical simulation and optimization of xylene isomerization reactor to enhance p-xylene production
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-06-12 , DOI: 10.1002/kin.21674
This study investigated mathematical modeling and optimization of the xylene isomerization reaction in a commercial adiabatic reactor. The proposed model, consisting of a set of algebraic and ordinary differential equations, is based on a heterogeneous one-dimensional steady-state formulation. To verify the proposed model, the simulation results have been compared to available data from an industrial reactor. A good agreement has been found between the simulation and plant data. The genetic algorithm (GA) method is applied to optimize the reactor operating conditions considering the para-xylene (p-xylene) mole fraction in reactor outlet as the main objective function. According to the simulation results, there is an optimum initial temperature for maximizing the objective function. In the optimization process, the p-xylene mole fraction was enhanced by 3.0% at an optimized feed temperature of 678.04K.
Detail
Decomposition reaction kinetics of double-base propellant catalyzed with graphene oxide–copper oxide nanocomposite
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-05-02 , DOI: 10.1002/kin.21650
The purpose of this paper is the investigation of the catalytic effect of graphene oxide–copper oxide nanocomposite (GCNC) on the thermal comportment and decomposition reaction kinetics of a double-base propellant (DBP) formulation. Differential scanning calorimetry (DSC) was used to conduct the thermal analysis. Using well-known iso-conversional kinetics methods, namely, Vyazovkin's nonlinear integral with compensatory effect (VYA/CE), Kissinger–Akahira–Sunose (KAS), and Flynn–Wall–Ozawa (FWO), the thermokinetic parameters for the investigated propellant, including activation energy and frequency factor, were estimated. Additionally, based on the results obtained from the kinetic analysis, the critical ignition temperature was calculated. The results showed that after the addition of GCNC, the activation energy barrier is lowered by 18%, and the critical ignition temperature is reduced.
Detail
Investigation of the curing kinetics of polyurethane/nitrocellulose blends through FT-IR measurements
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-10-31 , DOI: 10.1002/kin.21616
Polyester (HTPS) based polyurethane (PU) elastomers were currently established to be effective binders for high-energy composites with improved performances. Conventional PU binders are mostly non-energetic materials, and consequently reduce the energy performance significantly. Nitrocellulose (NC), is an energetic polymer widely used as an ingredient in propellants, explosives, fireworks, and gas generators, it may be introduced in PU-based compositions to overcome their performance drawback. Kinetic parameters must be specified in order to build PU binders with the most convenient and appropriate features. Therefore, the cure kinetics of polyester based polyurethane binder systems were investigated by Fourier transform infrared spectroscopy (FT-IR) isothermal method. The polyester prepolymer (Desmophen® 1200) was cured with hexamethylene diisocyanate (HDI: Desmodur® N100) at various molar ratios (R[NCO]/[OH] = 0.6, 1, 1.25, and 1.5) and under different isothermal conditions (T = 60°C, 80°C, 100°C, and 120°C). In addition, the effect of the addition of nitrocellulose on the kinetics of polymerization of PU was investigated. The progression of the reaction was followed based on the decrease of the peak intensity of –NCO group at 2271 cm−1 as a function of the reaction time. The curing kinetic model and the apparent activation energy (Eα) were determined by the use of Kamal autocatalytic model and Friedman isoconversional method, respectively.
Detail
Kinetics and thermodynamics of non-isothermal pyrolysis of Terminalia chebula branches at different heating rates
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-07-06 , DOI: 10.1002/kin.21677
Non-isothermal thermogravimetric tests of Terminalia chebula (Helikha) were conducted under inert N2 gas environment for temperatures (25–900°C) at heating rates of 10, 20, 35, and 55°C min−1. Kinetic triplet approximated employing five iso-conversional methods namely, differential Friedman method (DFM), distributed activation method (DAEM), Ozawa–Flynn–Wall (OFW), Kissinger–Akahira–Sunose (KAS), and Starink (STK). Average values of activation energy (kJ mol−1) and frequency factor (min−1) calculated by the five models were 227.11, 2.98 × 1021 for DFM; 229.21, 4.63 × 1021 for KAS; 227.11, 3.81 × 1020 for OFW; 225.54, 1.15 × 1018 for STK; and 227.33, 3.02 × 1020 for DAEM respectively over the conversion range up to 0.8. In the kinetics study, correlation coefficient (R2) of greater than 0.97 is noticed in the conversion range of α = 0.1–0.8 for all models. From thermodynamic analysis, average values of ΔH (kJ mol−1), ΔG (kJ mol−1), and ΔS (kJ mol−1 K−1) for DAEM: 221.8, 179.69, and 0.065; for DFM: 236.40, 179.37, and 0.089; for KAS: 221.8, 179.69, and 0.065; for OFW: 220.22, 179.72, and 0.063; and for STK: 222.02, 179.68, and 0.066 were estimated to assess viability and reactivity of the process. Criado's master plots revealed that the data obtained from pyrolysis of selected biomass was followed a multistep reaction pathway.
Detail
Atmospheric chemistry of CCl2FCH2CF3 (HCFC-234fb): Kinetics and mechanism of reactions with Cl atoms and OH radicals
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-10-26 , DOI: 10.1002/kin.21615
The atmospheric chemistry of CCl2FCH2CF3 (HFCF-234fb) was examined using FT-IR/relative-rate methods. Hydroxyl radical and chlorine atom rate coefficients of k(CCl2FCH2CF3+OH)= (2.9 ± 0.8) × 10−15 cm3 molecule–1 s–1 and k(CCl2FCH2CF3+Cl)= (2.3 ± 0.6) × 10−17 cm3 molecule–1 s–1 were determined at 297 ± 2 K. The OH rate coefficient determined here is two times higher than the previous literature value. The atmospheric lifetime for CCl2FCH2CF3 with respect to reaction with OH radicals is approximately 21 years using the OH rate coefficient determined in this work, estimated Arrhenius parameters and scaling it to the atmospheric lifetime of CH3CCl3. The chlorine atom initiated oxidation of CCl2FCH2CF3 gives C(O)F2 and C(O)ClF as stable secondary products. The halogenated carbon balance is close to 80% in our system. The integrated IR absorption cross-section for CCl2FCH2CF3 is 1.87 × 10−16 cm molecule−1 (600–1600 cm−1) and the radiative efficiency was calculated to 0.26 W m−2 ppb1. A 100-year Global Warming Potential (GWP) of 1460 was determined, accounting for an estimated stratospheric lifetime of 58 years and using a lifetime-corrected radiative efficiency estimation.
Detail
Room temperature rate coefficients for the reaction of chlorine atoms with a series of volatile methylsiloxanes (L2-L5, D3-D6)
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-05-25 , DOI: 10.1002/kin.21657
The kinetics of chlorine (Cl) atom reactions with a series of volatile methylsiloxanes (VMS) including hexamethyldisiloxane (L2), octamethyltrisiloxane (L3), decamethyltetrasiloxane (L4), dodecamethylpentasiloxane (L5), hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6) were investigated in relative rate experiments at room temperature and atmospheric pressure. The experiments were carried out in a 0.2 m3 PFA Teflon chamber, employing proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) as the chemical-analytical tool. The following relative and absolute reaction rate coefficients were obtained using isoprene as reference compound (kVMS/kisoprene; kVMS × 1010 cm3 molec−1 s −1): L2 (0.32 ± 0.02; 1.31 ± 0.21), L3 (0.38 ± 0.00; 1.56 ± 0.23), L4 (0.48 ± 0.01; 1.98 ± 0.29), L5 (0.54 ± 0.03; 2.22 ± 0.34), D3 (0.14 ± 0.02; 0.56 ± 0.13), D4 (0.26 ± 0.01; 1.05 ± 0.16), D5 (0.36 ± 0.02; 1.46 ± 0.22), D6 (0.39 ± 0.02; 1.61 ± 0.25). The following relative and absolute reaction rate coefficients were obtained using toluene as reference compound (kVMS/ktoluene; kVMS × 1010 cm3 molec−1 s −1): L2 (1.59 ± 0.18; 0.95 ± 0.14), L3 (2.25 ± 0.14; 1.35 ± 0.16), L4 (2.38 ± 0.01; 1.43 ± 0.14), L5 (3.57 ± 0.11; 2.14 ± 0.22), D3 (0.87 ± 0.01; 0.52 ± 0.05), D4 (1.48 ± 0.12; 0.89 ± 0.11), D5 (2.02 ± 0.15; 1.21 ± 0.15), D6 (2.54 ± 0.11; 1.52 ± 0.17). Our data confirm that reactions with Cl atoms need to be taken into account when assessing the decomposition of VMS in Cl-rich tropospheric environments.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物4区 PLANT SCIENCES 植物科学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.00 21 Science Citation Index Expanded Not
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